Fenpyrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

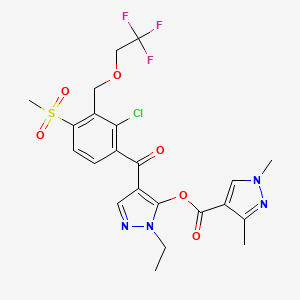

Structure

2D Structure

3D Structure

Properties

CAS No. |

1992017-55-6 |

|---|---|

Molecular Formula |

C22H22ClF3N4O6S |

Molecular Weight |

562.9 g/mol |

IUPAC Name |

[4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-2-ethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate |

InChI |

InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3 |

InChI Key |

NWBFHIJKEYFVND-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Fenpyrazone in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpyrazone is a third-generation post-emergence herbicide belonging to the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor class. Its primary mechanism of action is the disruption of carotenoid biosynthesis in susceptible plant species. By inhibiting the HPPD enzyme, this compound indirectly blocks the production of plastoquinone, a vital cofactor for the enzyme phytoene desaturase (PDS). This inhibition leads to the accumulation of phytoene, a colorless carotenoid precursor, and a subsequent lack of protective carotenoids. Without the quenching activity of carotenoids, chlorophyll and the photosynthetic apparatus are rapidly destroyed by photooxidation under light, resulting in the characteristic bleaching symptoms (chlorosis) and ultimately, plant death. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved biochemical pathways.

Core Mechanism of Action: Inhibition of HPPD

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (EC 1.13.11.27).[1] HPPD is a key enzyme in the catabolism of the amino acid tyrosine, catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2] Homogentisate is the aromatic precursor for the biosynthesis of two essential molecules in plants: plastoquinone and α-tocopherol (Vitamin E).[2]

The inhibition of HPPD by this compound leads to a depletion of the plastoquinone pool. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a critical step in the carotenoid biosynthesis pathway.[3] PDS is responsible for the desaturation of the colorless phytoene into colored carotenoids.[4]

The resulting deficiency in carotenoids leaves the chlorophyll molecules and the photosynthetic machinery unprotected from the damaging effects of excess light energy. This leads to photooxidative destruction of chlorophyll and other cellular components, manifesting as the typical bleaching symptoms of white or chlorotic tissues in susceptible plants.[1]

Signaling Pathways and Physiological Effects

The inhibition of HPPD by this compound triggers a cascade of physiological and signaling events, primarily driven by the depletion of plastoquinone and the subsequent photooxidative stress.

Plastoquinone Depletion and Retrograde Signaling

The redox state of the plastoquinone pool is a crucial sensor of the photosynthetic electron transport chain's status and acts as a source of retrograde signals from the chloroplast to the nucleus, influencing gene expression.[5][6][7] Depletion of the plastoquinone pool due to HPPD inhibition disrupts this signaling, leading to changes in the expression of genes related to photosynthesis and stress responses.[3][8] This disruption contributes to the overall herbicidal effect.

Photooxidative Stress and Cellular Damage

The absence of protective carotenoids results in the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), upon exposure to light.[5] These highly reactive molecules cause widespread cellular damage through:

-

Lipid peroxidation: Destruction of membrane lipids, leading to loss of membrane integrity.

-

Protein oxidation: Damage to enzymes and structural proteins.

-

Chlorophyll degradation: The characteristic bleaching symptom of HPPD inhibitors.

This cascade of photooxidative damage ultimately leads to cell death and the demise of the plant.

Quantitative Data

The efficacy of this compound is influenced by factors such as weed species, growth stage, and environmental conditions like temperature and light intensity.[9]

| Parameter | Value | Species | Conditions | Reference |

| Recommended Dose Rate | 90-135 g a.i./ha | Various weeds in corn | Post-emergence | [1] |

| GR₅₀ (50% Growth Reduction) | 2.8-7.6 g/hm² | Echinochloa crus-galli (Barnyard grass) | 20-35 °C | [9] |

| GR₅₀ (50% Growth Reduction) | 1.7-2.4 g/hm² | Echinochloa crus-galli | Rainfall >1 hour after application | [9] |

| GR₅₀ (50% Growth Reduction) | <1.0 g/hm² | Echinochloa crus-galli | 1- to 4-leaf stage | [9] |

Experimental Protocols

In Vitro HPPD Inhibition Assay

This assay determines the inhibitory potential of this compound on the HPPD enzyme.

Principle: The activity of recombinant HPPD enzyme is measured by monitoring the formation of a product or the depletion of a substrate. The inhibitory effect of this compound is quantified by determining the concentration required to inhibit 50% of the enzyme activity (IC₅₀).

Protocol:

-

Enzyme Preparation: Express and purify recombinant HPPD from a suitable host (e.g., E. coli).

-

Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), a source of Fe(II) (a cofactor for HPPD), and an antioxidant like ascorbate to maintain the iron in its reduced state.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with solvent only.

-

Enzyme Addition: Add the purified HPPD enzyme to the reaction mixture and pre-incubate for a specific time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate (HPP).

-

Detection: Monitor the reaction progress. This can be done spectrophotometrically by measuring the formation of the colored product from a coupled reaction or by LC-MS to measure the direct product, homogentisate.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Whole-Plant Dose-Response Bioassay

This assay evaluates the herbicidal efficacy of this compound on whole plants.

Principle: Plants of a target weed species are treated with a range of this compound doses. The effect on plant growth is assessed, and the dose required to cause a 50% reduction in growth (GR₅₀) is determined.

Protocol:

-

Plant Material: Grow the target weed species from seed in pots under controlled greenhouse conditions to a specific growth stage (e.g., 2-3 leaf stage).

-

Herbicide Application: Prepare a series of this compound solutions at different concentrations. Apply the solutions to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group.

-

Growth Conditions: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

-

Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect. This is typically done by harvesting the above-ground biomass and determining the fresh or dry weight.

-

Data Analysis: Calculate the percent growth reduction for each dose relative to the untreated control. Fit the data to a log-logistic dose-response curve to determine the GR₅₀ value.

Quantification of Chlorophyll and Carotenoids

This protocol measures the pigment content in plant tissues to assess the bleaching effect of this compound.

Principle: Pigments are extracted from plant tissue using an organic solvent, and their concentrations are determined spectrophotometrically based on their specific absorption spectra.

Protocol:

-

Sample Collection: Collect leaf tissue from both this compound-treated and control plants.

-

Extraction: Homogenize a known weight of leaf tissue in a suitable solvent, such as 80% acetone or 100% methanol, in the dark to prevent pigment degradation.[10][11][12][13][14]

-

Clarification: Centrifuge the homogenate to pellet the cell debris.

-

Spectrophotometry: Measure the absorbance of the supernatant at specific wavelengths using a spectrophotometer. For chlorophyll a, chlorophyll b, and total carotenoids, typical wavelengths are 663 nm, 645 nm, and 470 nm, respectively (for 80% acetone).[10][11][12][13][14]

-

Calculation: Use established equations (e.g., Lichtenthaler's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids based on the absorbance values.[10][11]

Analysis of this compound and its Metabolites by LC-MS/MS

This method is used to identify and quantify this compound and its breakdown products in plant tissues to study its metabolic fate.

Principle: this compound and its metabolites are extracted from plant material, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Protocol:

-

Sample Preparation: Homogenize plant tissue and extract this compound and its metabolites using a suitable solvent system (e.g., acetonitrile/water).

-

Cleanup: Clean up the extract to remove interfering compounds using techniques like solid-phase extraction (SPE).

-

LC Separation: Inject the cleaned-up extract into a liquid chromatograph equipped with an appropriate column to separate this compound and its metabolites.

-

MS/MS Detection: Introduce the eluent from the LC into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of the target compounds.

-

Data Analysis: Quantify the concentration of this compound and its metabolites by comparing their peak areas to those of known standards.

Visualizations

Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound inhibits the HPPD enzyme, leading to a cascade of events that disrupts carotenoid biosynthesis and results in photooxidative stress and plant death.

Figure 2: Experimental Workflow. This flowchart outlines the key experimental procedures used to study the mechanism of action and efficacy of this compound, from whole-plant studies to biochemical and analytical assays.

Figure 3: Signaling Cascade. This diagram illustrates the signaling cascade initiated by this compound, starting from HPPD inhibition and leading to altered gene expression and photooxidative damage.

Conclusion

This compound is an effective herbicide that acts through a well-defined mechanism of action. By targeting the HPPD enzyme, it initiates a cascade of events that ultimately leads to the photooxidative destruction of susceptible plants. Understanding this core mechanism, along with the associated signaling pathways and quantitative aspects of its efficacy, is crucial for its effective and sustainable use in weed management programs and for the development of new herbicidal compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate details of this compound's action and to explore potential mechanisms of resistance.

References

- 1. kingagroot.com [kingagroot.com]

- 2. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]

- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and signaling functions of the plastoquinone pool in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological links among alternative electron transport pathways that reduce and oxidize plastoquinone in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action spectrum of the redox state of the plastoquinone pool defines its function in plant acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor Herbicide Tolerance in Soybean with an Optimized Enzyme and Expression Cassette - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Herbicidal characteristics of herbicide-fenpyrazone used in corn [nyxxb.cn]

- 10. data.neonscience.org [data.neonscience.org]

- 11. data.neonscience.org [data.neonscience.org]

- 12. participants.wepal.nl [participants.wepal.nl]

- 13. Measurement of Chlorophyll a and Carotenoids Concentration in Cyanobacteria [bio-protocol.org]

- 14. en.bio-protocol.org [en.bio-protocol.org]

The Mode of Action of Fenpyrazone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a third-generation post-emergence herbicide belonging to the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1] It offers a potent and fast-acting solution for controlling a broad spectrum of annual grass and broadleaf weeds in corn and other tolerant crops.[1] This technical guide provides an in-depth exploration of the core mode of action of this compound, detailing the biochemical pathways affected, and presenting available data and experimental insights relevant to researchers in the field of herbicide science and drug development.

Core Mechanism: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action of this compound is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27).[2][3][4] HPPD is a critical enzyme in the catabolic pathway of the amino acid tyrosine in both plants and animals.[4][5] In plants, this pathway is essential for the biosynthesis of two vital molecules: plastoquinone and α-tocopherol (Vitamin E).[2][6]

This compound, like other HPPD inhibitors, binds to the active site of the HPPD enzyme, preventing the conversion of its substrate, 4-hydroxyphenylpyruvate (HPPA), to homogentisate (HGA).[2][6] This blockage has a cascade of downstream effects that ultimately lead to plant death.

The Biochemical Cascade Following HPPD Inhibition

The inhibition of HPPD by this compound initiates a series of events that disrupt critical plant physiological processes:

-

Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase (PDS), which is a key enzyme in the carotenoid biosynthesis pathway.[2][7] The absence of plastoquinone halts carotenoid production.

-

Carotenoid Deficiency and Photobleaching: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic "bleaching" symptoms of white or chlorotic tissues observed in treated plants.[1][2][4]

-

Inhibition of Photosynthesis: The destruction of chlorophyll and the disruption of the photosynthetic apparatus lead to a cessation of photosynthesis, depriving the plant of its energy source.

-

Accumulation of Tyrosine: The blockage of the tyrosine catabolic pathway leads to an accumulation of tyrosine, which can have phytotoxic effects.[4][5]

-

Depletion of Tocopherols (Vitamin E): The pathway inhibited by this compound also produces tocopherols, which are important antioxidants that protect cellular membranes from oxidative stress.[2]

This multi-faceted disruption of essential metabolic and protective pathways results in the rapid death of susceptible weeds, typically within 5-7 days of application.[1]

Visualizing the Mode of Action

The following diagrams illustrate the key pathways and processes involved in the mode of action of this compound.

Caption: Biochemical pathway illustrating the inhibitory action of this compound on the HPPD enzyme.

Quantitative Data on HPPD Inhibition

The efficacy of HPPD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). While specific, publicly available quantitative data for this compound is limited, the following table provides a comparative summary of IC50 values for other well-known HPPD inhibitors against Arabidopsis thaliana HPPD (AtHPPD), which serves as a common model system.

| Compound | Chemical Class | AtHPPD IC50 (µM) |

| Mesotrione | Triketone | 0.204[8] |

| Tembotrione | Triketone | Data not available in provided search results |

| Sulcotrione | Triketone | Data not available in provided search results |

| Topramezone | Pyrazolone | 0.42[9] |

| This compound | Pyrazolone | Data not available in provided search results |

Note: The absence of specific IC50 values for this compound in the provided search results highlights a gap in publicly accessible data. Researchers are encouraged to consult specialized databases and proprietary company literature.

Experimental Protocols for HPPD Inhibition Assays

The determination of the inhibitory potential of compounds like this compound on the HPPD enzyme involves specific biochemical assays. A generalized protocol for an in vitro HPPD enzyme activity assay is outlined below.

General Protocol for In Vitro HPPD Enzyme Activity Assay

1. Enzyme Preparation:

-

Recombinant expression and purification of HPPD from a relevant plant species (e.g., Arabidopsis thaliana, target weed species, or crop species) is the standard approach.

-

The enzyme is typically expressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).

2. Assay Buffer and Reagents:

-

Assay Buffer: A suitable buffer such as potassium phosphate buffer (pH 7.0-7.5) containing ascorbic acid and a catalase.

-

Substrate: 4-Hydroxyphenylpyruvate (HPPA).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Detection Reagent: A reagent to quantify the product (homogentisate) or oxygen consumption.

3. Assay Procedure:

-

The assay is typically performed in a 96-well plate format for high-throughput screening.

-

A reaction mixture containing the assay buffer, purified HPPD enzyme, and varying concentrations of the inhibitor (this compound) is pre-incubated.

-

The reaction is initiated by the addition of the substrate (HPPA).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 25-30°C).

-

The reaction is stopped, and the amount of product formed or oxygen consumed is measured.

4. Data Analysis:

-

The rate of the enzymatic reaction is determined for each inhibitor concentration.

-

The data are plotted as percent inhibition versus inhibitor concentration.

-

The IC50 value is calculated by fitting the data to a dose-response curve.

Caption: A generalized experimental workflow for an in vitro HPPD inhibition assay.

Conclusion

This compound exerts its potent herbicidal activity through the specific inhibition of the HPPD enzyme, a critical component of the tyrosine catabolic pathway in plants. This inhibition leads to a cascade of events, including the depletion of plastoquinone and tocopherols, which in turn disrupts carotenoid biosynthesis, leading to chlorophyll degradation and cessation of photosynthesis. The rapid and broad-spectrum efficacy of this compound makes it a valuable tool in modern weed management. Further research to elucidate the precise binding kinetics and structural interactions of this compound with the HPPD enzyme from various plant species will be invaluable for the development of next-generation herbicides and for managing the potential evolution of weed resistance.

References

- 1. kingagroot.com [kingagroot.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Bipyrazone: a new HPPD-inhibiting herbicide in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Herbicidal characteristics of herbicide-fenpyrazone used in corn [nyxxb.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenpyrazone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazone is a third-generation herbicide belonging to the benzoylpyrazole chemical class.[1] It functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway for carotenoid synthesis in plants.[1] Inhibition of this enzyme leads to a characteristic bleaching of plant tissues, followed by necrosis and death.[2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, along with representative experimental protocols.

Chemical Structure and Identification

This compound is chemically known as [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate.[3] Its structure is characterized by a benzoylpyrazole core with chloro, methylsulfonyl, and trifluoroethoxymethyl substituents on the phenyl ring, and a 1,3-dimethylpyrazole-4-carboxylate group attached to the pyrazole ring.

| Identifier | Value |

| IUPAC Name | [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate[3] |

| CAS Number | 1992017-55-6[3] |

| Molecular Formula | C₂₂H₂₂ClF₃N₄O₆S[3] |

| SMILES | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C[3] |

| InChI | InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3[3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 562.95 g/mol | [4] |

| Physical Form | Solid, Off-White | A Chemtek |

| XLogP3-AA (Computed) | 3 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 10 | PubChem |

| Rotatable Bond Count (Computed) | 9 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| pKa | Data not available |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. HPPD is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherol in plants. Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.

By inhibiting HPPD, this compound disrupts the production of homogentisate, the product of the HPPD-catalyzed reaction. This disruption leads to a downstream deficiency of plastoquinone, which in turn inhibits carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, leading to the characteristic bleaching symptoms observed in treated plants, ultimately resulting in plant death.

Experimental Protocols

Herbicidal Activity Assessment (Greenhouse Bioassay)

This protocol is adapted from the methodology described by Wang et al. (2023) for evaluating the herbicidal efficacy of this compound.

Objective: To determine the dose-response of a target weed species to this compound under controlled greenhouse conditions.

Materials:

-

This compound (analytical grade)

-

Target weed seeds (e.g., barnyard grass, Echinochloa crus-galli)

-

Pots (e.g., 10 cm diameter)

-

Potting medium (e.g., a mixture of soil, sand, and organic matter)

-

Greenhouse with controlled temperature, light, and humidity

-

Analytical balance

-

Volumetric flasks and pipettes

-

Acetone (for stock solution preparation)

-

Tween-20 or other suitable surfactant

-

Cabinet sprayer calibrated to deliver a specific volume

Methodology:

-

Plant Preparation:

-

Fill pots with the potting medium and sow a predetermined number of weed seeds (e.g., 10-15) at a uniform depth (e.g., 1 cm).

-

Water the pots and place them in the greenhouse.

-

Allow the seedlings to grow to a specific stage (e.g., 2-3 leaf stage) before treatment.

-

-

Herbicide Solution Preparation:

-

Prepare a stock solution of this compound in acetone.

-

From the stock solution, prepare a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 0, 10, 20, 40, 80, 160 g a.i./ha). A control group receiving only the water-surfactant solution is essential.

-

-

Herbicide Application:

-

Arrange the pots in a randomized complete block design within a cabinet sprayer.

-

Apply the herbicide solutions evenly to the foliage of the seedlings using the calibrated sprayer.

-

-

Post-Treatment Care and Evaluation:

-

Return the pots to the greenhouse and maintain optimal growing conditions.

-

Observe the plants regularly for the development of herbicidal symptoms (e.g., bleaching, necrosis).

-

After a predetermined period (e.g., 14-21 days), harvest the above-ground biomass of the surviving plants.

-

Determine the fresh weight of the biomass for each pot.

-

Calculate the percent inhibition of growth for each treatment relative to the untreated control.

-

Analyze the data using appropriate statistical methods (e.g., probit or log-logistic analysis) to determine the GR₅₀ value (the dose required to cause a 50% reduction in growth).

-

General Synthesis of Benzoylpyrazole Herbicides

The synthesis of this compound, as a benzoylpyrazole herbicide, generally follows a multi-step process. While the specific proprietary synthesis route is not publicly detailed, a plausible general pathway can be outlined based on known organic chemistry principles and literature on similar compounds. The core of the synthesis involves the formation of the substituted benzoyl chloride and the pyrazole heterocycle, followed by their coupling.

Key Steps:

-

Synthesis of the Substituted Benzoyl Chloride: This typically involves multiple steps to introduce the required substituents (chloro, methylsulfonyl, and trifluoroethoxymethyl groups) onto a benzoic acid precursor, followed by conversion to the acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

-

Synthesis of the Pyrazole Heterocycle: The pyrazole ring can be synthesized through various methods, such as the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

-

Coupling Reaction: The substituted benzoyl chloride is then reacted with the pyrazole heterocycle in the presence of a base to form the final benzoylpyrazole structure.

-

Esterification: The final step involves the esterification of the hydroxyl group on the pyrazole ring with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride to yield this compound.

Conclusion

This compound is a modern herbicide with a specific mode of action targeting the HPPD enzyme in plants. Its complex chemical structure contributes to its high efficacy. While detailed public data on its physicochemical properties are limited, its biological activity and general synthetic route are understood within the context of the benzoylpyrazole class of herbicides. Further research and disclosure of experimental data would provide a more complete profile of this important agricultural chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09858H [pubs.rsc.org]

- 3. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Fenpyrazone CAS number 1992017-55-6

Fenpyrazone (CAS Number: 1992017-55-6): A Review of a Novel Compound

Introduction

This compound, identified by the CAS number 1992017-55-6, is a novel chemical entity with emerging interest in the scientific community. This document provides a comprehensive overview of the currently available technical information regarding this compound, with a focus on its core characteristics, experimental data, and methodologies of interest to researchers, scientists, and professionals in the field of drug development. Due to the novelty of this compound, publicly available data is limited. The information presented herein is based on preliminary findings and is intended to serve as a foundational guide for future research and development efforts.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value |

| CAS Number | 1992017-55-6 |

| Molecular Formula | C₁₇H₁₄F₃N₅O₂S |

| Molecular Weight | 425.39 g/mol |

| IUPAC Name | 5-methoxy-2-methyl-1-[4-(trifluoromethyl)phenyl]-6-[(1H-1,2,4-triazol-1-yl)methyl]-1,2-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-one |

| Canonical SMILES | COC1=C(N(C2=C(N1)N=C(C=C2)CN3C=NC=N3)C4=CC=C(C=C4)C(F)(F)F)C)=O |

| InChI Key | YWJLRMACCUNQCG-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical identifiers for this compound (CAS 1992017-55-6).

Experimental Data

Currently, detailed experimental data on the biological activity, pharmacokinetics, and toxicology of this compound are not widely published. As research progresses, it is anticipated that information regarding its mechanism of action, efficacy in various models, and safety profile will become available. This section will be updated as new data is released to the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are proprietary at this stage of its development. For researchers interested in collaborating or obtaining specific methodologies, direct inquiry with the primary research entities is recommended.

A generalized workflow for the characterization of a novel compound like this compound is depicted below. This serves as a logical framework for the types of experiments that are typically conducted.

Figure 1: Generalized Experimental Workflow. This diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are yet to be fully elucidated, compounds with similar structural motifs are often investigated for their roles in kinase signaling, metabolic pathways, or inflammatory responses. A hypothetical signaling pathway that could be investigated is presented below.

Figure 2: Hypothetical Signaling Pathway. This diagram depicts a potential mechanism of action for this compound, involving receptor binding and downstream kinase activation.

This compound (CAS 1992017-55-6) represents a promising new area for scientific investigation. As a novel compound, the body of public knowledge is currently limited. This guide has summarized the available foundational data and provided a framework for the anticipated areas of future research. The scientific community eagerly awaits the publication of more detailed studies to fully understand the therapeutic potential of this compound.

Disclaimer: The information provided in this document is for informational purposes only and does not constitute professional advice. Researchers should consult primary literature and conduct their own investigations before making any decisions based on this information.

An In-Depth Technical Guide to the Synthesis of Fenpyrazone Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazone is a potent herbicide belonging to the class of pyrazole derivatives. This technical guide provides a comprehensive overview of a viable synthesis pathway for this compound, compiled from an analysis of patent literature and chemical synthesis databases. The synthesis involves the preparation of two key intermediates: 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid and a substituted pyrazole moiety, which are subsequently coupled to form the final product. This document outlines detailed experimental protocols for the synthesis of these intermediates and the final product, presents quantitative data in structured tables, and includes graphical representations of the synthetic workflow to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the IUPAC name [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate, is a significant herbicidal agent.[1] Its complex molecular structure necessitates a multi-step synthesis, which can be broadly divided into the preparation of a substituted benzoic acid and two distinct pyrazole-containing fragments, followed by their sequential assembly. This guide will detail a plausible and documented synthetic route.

Overall Synthesis Pathway

The synthesis of this compound can be conceptualized as a convergent process, culminating in the esterification of a key benzoyl pyrazole intermediate. The overall workflow is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Intermediates

Synthesis of 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid

This key intermediate provides the core benzoyl structure of this compound. Its synthesis is a multi-step process starting from simpler aromatic precursors.

Experimental Protocol:

A plausible synthesis for this intermediate involves the following conceptual steps, based on related patent literature.[2]

-

Chlorination of 4-(methylsulfonyl)toluene: 4-(methylsulfonyl)toluene is chlorinated to introduce a chlorine atom at the 2-position of the aromatic ring.

-

Side-chain bromination: The methyl group at the 3-position is brominated to introduce a reactive handle.

-

Etherification: The bromomethyl group is then reacted with 2,2,2-trifluoroethanol in the presence of a base to form the trifluoroethoxymethyl ether.

-

Oxidation: The remaining methyl group on the benzene ring is oxidized to a carboxylic acid.

-

Hydrolysis: If the oxidation step is performed on an ester derivative, a final hydrolysis step is required to yield the target benzoic acid.

A patent describes a two-step process starting from 2-chloro-3-bromomethyl-4-methylsulfonyl methyl benzoate.[2] In this process, the starting material is first subjected to alkaline hydrolysis, followed by reaction with an alkali metal alkoxide of 2,2,2-trifluoroethanol. The reaction with sodium 2,2,2-trifluoroethoxide, followed by acidification, yields 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methylsulfonyl benzoic acid.[2]

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |

| 1 | 2-chloro-3-bromomethyl-4-methylsulfonyl methyl benzoate, Sodium tert-butoxide | tert-butyl alcohol | 25°C, 6 hours | - | - | [2] |

| 2 | Product from Step 1, Sodium 2,2,2-trifluoroethoxide | Water, Concentrated HCl | - | 91.9% (two steps) | 98.2% | [2] |

Synthesis of 1-ethyl-1H-pyrazol-5-ol

This pyrazole derivative serves as the backbone onto which the benzoyl and the second pyrazole moieties are attached.

Experimental Protocol:

A documented synthesis involves the reaction of ethylhydrazine oxalate with methyl trans-3-methoxyacrylate.[3]

-

Preparation of Ethylhydrazine: Ethylhydrazine oxalate is treated with a 50% w/v NaOH solution to a pH of 9.5 to liberate the free ethylhydrazine.

-

Condensation: The ethylhydrazine solution is heated to 40°C, and methyl trans-3-methoxyacrylate is added dropwise over 1 hour, maintaining the pH at 9.0-9.5 with NaOH solution. The reaction is continued for an additional 3 hours at 40°C.

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. After a second filtration, the filtrate is acidified to pH 3-4 with 6M HCl and extracted with a chloroform/isopropanol mixture. The combined organic extracts are dried, concentrated, and the crude product is purified by silica gel chromatography (20% MeOH/EtOAc) to afford 1-ethyl-1H-pyrazol-5-ol as a yellow solid.

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |

| 1 | Ethylhydrazine oxalate, Methyl trans-3-methoxyacrylate | Water, NaOH, 6M HCl, Chloroform/Isopropanol, MeOH/EtOAc | 40°C, 4 hours | 71% | - | [3] |

Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

This acyl chloride is the final component to be introduced in the synthesis of this compound.

Experimental Protocol:

The synthesis of the corresponding carboxylic acid is a precursor to the desired acyl chloride.

-

Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid: A method for the synthesis of this acid involves the reaction of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by cyclization with methylhydrazine and subsequent hydrolysis.

-

Chlorination: The 1,3-dimethyl-1H-pyrazole-4-carboxylic acid can be converted to the corresponding acid chloride by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |

| 1 | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride or Oxalyl chloride | - | - | - | General Knowledge |

Final Assembly of this compound

The final steps in the synthesis of this compound involve the acylation of 1-ethyl-1H-pyrazol-5-ol followed by esterification.

Figure 2: Final assembly steps for the synthesis of this compound.

Synthesis of 4-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1-ethyl-1H-pyrazol-5-ol

This key intermediate is formed by the acylation of 1-ethyl-1H-pyrazol-5-ol with the substituted benzoyl chloride.

Experimental Protocol:

-

Preparation of the Acid Chloride: 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid is converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

-

Friedel-Crafts Acylation: The resulting benzoyl chloride is reacted with 1-ethyl-1H-pyrazol-5-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is typically carried out in an inert solvent. An alternative approach could be a Fries rearrangement of an initially formed ester, which would also be promoted by a Lewis acid.[2][3][4] The Fries rearrangement can be selective for the ortho or para product depending on the reaction conditions such as temperature and solvent polarity.[3][4]

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |

| 1 | 1-ethyl-1H-pyrazol-5-ol, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl chloride | Lewis Acid (e.g., AlCl₃), Inert Solvent | Varies (temperature control for regioselectivity) | - | - | Inferred |

Synthesis of this compound

The final step is the esterification of the hydroxyl group of the benzoyl pyrazole intermediate with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride.

Experimental Protocol:

-

Esterification: 4-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1-ethyl-1H-pyrazol-5-ol is reacted with 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The reaction is typically performed in an inert aprotic solvent.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as crystallization or column chromatography.

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Purity | Reference |

| 1 | 4-[2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl]-1-ethyl-1H-pyrazol-5-ol, 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | Base (e.g., Pyridine), Inert Solvent | - | - | - | Inferred |

Conclusion

The synthesis of this compound is a complex but achievable process involving the preparation and strategic coupling of three key building blocks. This guide provides a detailed roadmap for its synthesis, based on available chemical literature. The successful execution of this synthesis requires careful control of reaction conditions, particularly in the acylation and esterification steps, to ensure high yields and purity of the final product. Further optimization of each step may be necessary for large-scale production.

References

Herbicidal spectrum of Fenpyrazone on monocot and dicot weeds

An In-depth Technical Guide to the Herbicidal Spectrum of Fenpyrazone

Introduction

This compound is a third-generation HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicide developed for post-emergence application, primarily in corn.[1] As a member of this class, it offers a distinct mode of action, making it a valuable tool for managing a wide range of annual monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.[2] this compound is particularly effective against weeds that have developed resistance to other herbicide classes, such as ALS (acetolactate synthase) inhibitors.[1] Its chemical structure, which includes a novel fluorine component, contributes to its high activity, stability, and rapid action.[1] Visible symptoms, such as chlorosis and bleaching, typically appear within 2-3 days of application, leading to weed death in 5-7 days under optimal conditions.[1]

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is a key component in the biochemical pathway responsible for synthesizing plastoquinone and tocopherols.[3]

-

Plastoquinone (PQ) is an essential cofactor for the phytoene desaturase (PDS) enzyme, which is critical for carotenoid biosynthesis.[3]

-

Carotenoids serve a vital photoprotective role in plants by quenching reactive oxygen species (ROS) generated during photosynthesis.[3]

By inhibiting HPPD, this compound disrupts the entire cascade. The resulting depletion of plastoquinone halts carotenoid synthesis. Without the protective carotenoids, chlorophyll and photosynthetic membranes are rapidly destroyed by photooxidation, leading to the characteristic bleaching or "whitening" of the plant tissues, followed by necrosis and death.[1][3]

Herbicidal Spectrum

This compound demonstrates a broad spectrum of activity, controlling key grass and broadleaf weeds in corn fields.[1]

Table 1: Monocot (Grass) Weed Susceptibility to this compound

| Common Name | Scientific Name | Susceptibility | Source |

| Barnyardgrass | Echinochloa crus-galli | Susceptible | [1][4] |

| Large Crabgrass | Digitaria sanguinalis | Susceptible | [1] |

| Goosegrass | Eleusine indica | Susceptible | [1] |

| Proso Millet | Panicum miliaceum | Susceptible | [1] |

| Swollen Fingergrass | Chloris virgata | Susceptible | [1] |

| Yellow Foxtail | Setaria pumila | Susceptible | [1] |

| Southern Sandbur | Cenchrus echinatus | Susceptible | [1] |

Table 2: Dicot (Broadleaf) Weed Susceptibility to this compound

| Common Name | Scientific Name | Susceptibility | Source |

| Velvetleaf | Abutilon theophrasti | Susceptible | [1] |

| Common Lamb's Quarters | Chenopodium album | Susceptible | [1] |

| Redroot Pigweed | Amaranthus retroflexus | Susceptible | [1] |

| Hophornbeam Copperleaf | Acalypha ostryifolia | Susceptible | [1] |

| Benghal Dayflower | Commelina benghalensis | Susceptible | [1] |

| Horseweed (Marestail) | Conyza canadensis | Susceptible | [1] |

| Entireleaf Morningglory | Ipomoea hederacea | Susceptible | [1] |

| Giant Chickweed | Myosoton aquaticum | Susceptible | [1] |

| Common Cocklebur | Xanthium strumarium | Susceptible | [1] |

| Pale Smartweed | Polygonum lapathifolium | Susceptible | [1] |

| Curly Dock | Rumex crispus | Susceptible | [1] |

| Black Nightshade | Solanum nigrum | Susceptible | [1] |

| Common Chickweed | Stellaria media | Susceptible | [1] |

Factors Influencing Efficacy

The herbicidal performance of this compound is significantly influenced by environmental conditions and the developmental stage of the target weeds.

-

Temperature: Efficacy increases with temperature. In greenhouse studies on barnyardgrass, the GR50 (the dose required for 50% growth reduction) was between 2.8-7.6 g/hm² at temperatures of 20-35°C.[4] Optimal application temperature is above 20°C.[4]

-

Light Intensity: Higher light intensity enhances this compound's activity. The inhibition rate of the fresh weight of barnyardgrass increased from 41.19% to 90.84% with increasing light intensity.[4]

-

Rainfall: this compound is quickly absorbed by leaf tissues and shows strong tolerance to rain.[4] As long as the rainfall interval after application is more than one hour, there is no significant impact on its herbicidal activity.[4] If rain occurs within one hour, reapplication may be necessary.[4]

-

Weed Growth Stage: The leaf stage of the weed is a critical factor. Barnyardgrass is most sensitive at the 1- to 4-leaf stage, with a GR50 value of less than 1.0 g/hm².[4]

Quantitative Data Summary

The following table summarizes key quantitative metrics related to this compound application and efficacy.

Table 3: Quantitative Efficacy Data for this compound

| Parameter | Value | Target Weed | Conditions / Notes | Source |

| Recommended Dose Rate | 90-135 g a.i./ha | General grass & broadleaf weeds | Post-emergence in corn | [1] |

| GR50 | <1.0 g/hm² | Barnyardgrass | 1- to 4-leaf stage | [4] |

| GR50 | 1.7-2.4 g/hm² | Barnyardgrass | >1 hour before rainfall | [4] |

| GR50 | 2.8-7.6 g/hm² | Barnyardgrass | Temperature range of 20-35°C | [4] |

| Symptom Appearance | 2-3 days | General susceptible weeds | Chlorosis and bleaching | [1] |

| Time to Weed Death | 5-7 days | General susceptible weeds | Dependent on conditions | [1] |

Experimental Protocols

Detailed protocols from the cited literature are not fully available. However, a generalized workflow for assessing the herbicidal efficacy of a compound like this compound, based on the described whole-plant dose-response experiments, can be outlined.[4]

Generalized Experimental Workflow for Herbicide Efficacy Testing

The following diagram illustrates a typical workflow for greenhouse-based dose-response studies to determine herbicide efficacy.

References

Fenpyrazone: A Technical Deep-Dive into its Impact on the Carotenoid Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazone is a third-generation post-emergence herbicide belonging to the pyrazolone chemical class.[1] It operates as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), indirectly disrupting the carotenoid biosynthesis pathway in susceptible plant species.[2][3] This inhibition leads to a cascade of biochemical events culminating in the characteristic bleaching of plant tissues, followed by necrosis and death.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the carotenoid biosynthesis pathway. It includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visual representations of the involved biochemical pathways and experimental workflows.

Introduction to this compound and its Herbicidal Activity

This compound, developed by KingAgroot, is a selective herbicide used for the control of a broad spectrum of annual grass and broadleaf weeds in corn.[2][4] Its mode of action is the inhibition of the HPPD enzyme, a key component in the catabolism of tyrosine.[5][6] This enzyme is crucial for the synthesis of plastoquinone, an essential cofactor for the enzyme phytoene desaturase (PDS) in the carotenoid biosynthesis pathway.[2][6] By inhibiting HPPD, this compound indirectly halts carotenoid production, leading to the photooxidative destruction of chlorophyll and subsequent plant death.[2]

Mechanism of Action: Indirect Inhibition of Carotenoid Biosynthesis

The herbicidal effect of this compound is a direct consequence of its inhibition of the HPPD enzyme. This action, however, triggers a series of downstream effects that ultimately impact the carotenoid biosynthesis pathway.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme iron(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA).[7] HGA is a precursor for the synthesis of both plastoquinone and tocopherols (Vitamin E) in plants.[6][8] this compound, like other pyrazolone herbicides, binds to the active site of the HPPD enzyme, preventing the binding of its natural substrate, HPP.[9][10]

Depletion of the Plastoquinone Pool

The inhibition of HPPD by this compound leads to a deficiency in homogentisate, which is a critical building block for the synthesis of plastoquinone.[13][14] Plastoquinone is a vital component of the photosynthetic electron transport chain and, importantly, serves as an essential cofactor for the enzyme phytoene desaturase (PDS).[2][14]

Indirect Inhibition of Phytoene Desaturase (PDS)

Phytoene desaturase is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene to ζ-carotene.[15] This reaction requires plastoquinone as an electron acceptor.[2] The this compound-induced depletion of the plastoquinone pool effectively starves the PDS enzyme of its necessary cofactor, leading to a halt in the carotenoid biosynthesis pathway.[2]

Accumulation of Phytoene and Carotenoid Depletion

The blockage of the PDS enzyme results in the accumulation of its substrate, phytoene, a colorless C40 carotenoid precursor.[9] Concurrently, the synthesis of downstream colored carotenoids, such as β-carotene, lutein, and zeaxanthin, is prevented.[15] These colored carotenoids are essential for photoprotection, quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[15]

Photobleaching and Plant Death

In the absence of protective carotenoids, chlorophyll is rapidly destroyed by photooxidation under light conditions.[2] This leads to the characteristic "bleaching" symptom, where the affected plant tissues turn white or translucent.[2] The loss of chlorophyll, coupled with the disruption of photosynthesis and the accumulation of ROS, ultimately leads to cell death, necrosis, and the demise of the plant.[2]

Quantitative Data

While specific quantitative data for this compound's direct impact on carotenoid biosynthesis is limited in publicly available literature, data on its herbicidal efficacy and the effects of analogous compounds provide valuable insights.

| Parameter | Organism/System | Value | Reference |

| Herbicidal Efficacy (GR50) | |||

| This compound | Echinochloa crus-galli (Barnyard grass) at 1- to 4-leaf stage | <1.0 g a.i./hm² | [9] |

| This compound | Echinochloa crus-galli at 20-35 °C | 2.8-7.6 g a.i./hm² | [9] |

| This compound | Echinochloa crus-galli with rainfall >1 h after application | 1.7-2.4 g a.i./hm² | [9] |

| HPPD Inhibition (IC50) - Analogous Compounds | |||

| Pyrazolate Metabolite | HPPD Enzyme Assay | 13 nM | [9][11] |

| Pyrazolate | HPPD Enzyme Assay | 52 nM | [9][11] |

| Pyrazoxyfen | HPPD Enzyme Assay | 7.5 µM | [9][11] |

| Compound Z9 (pyrazole derivative) | Arabidopsis thaliana HPPD | 0.05 µM | [12] |

| Topramezone | Arabidopsis thaliana HPPD | 1.33 µM | [12] |

| Mesotrione | Arabidopsis thaliana HPPD | 1.76 µM | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on the carotenoid biosynthesis pathway.

In Vitro HPPD Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput screening assay for HPPD inhibitors.[16]

Materials:

-

Recombinant HPPD enzyme

-

4-hydroxyphenylpyruvate (HPP) substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2, with 1 mM ascorbic acid and 10 µM Fe(NH₄)₂(SO₄)₂)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 400 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

To each well of the microplate, add 1 µL of the this compound dilution or DMSO (for control).

-

Add 50 µL of Assay Buffer to all wells.

-

Add 25 µL of a 4x concentrated solution of recombinant HPPD enzyme in Assay Buffer to all wells.

-

Mix gently and pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 25 µL of a 4x concentrated solution of HPP substrate in Assay Buffer to all wells.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence increase over time.

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Quantification of Carotenoids and Phytoene by HPLC

This protocol provides a general framework for the extraction and analysis of carotenoids and phytoene from plant tissues.

Materials:

-

Plant tissue (treated with this compound and untreated controls)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., acetone, ethanol, or a mixture of hexane:acetone:ethanol)

-

Saponification solution (e.g., 10% (w/v) KOH in methanol) - optional, for chlorophyll removal

-

Partitioning solvent (e.g., diethyl ether or petroleum ether)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream

-

HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

-

Mobile phase (e.g., a gradient of methanol, methyl-tert-butyl ether, and water)

-

Carotenoid and phytoene standards

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the pigments by homogenizing the powder with the extraction solvent until the tissue is colorless.

-

(Optional) If chlorophyll interference is high, saponify the extract by adding the KOH solution and incubating in the dark.

-

Partition the carotenoids into the partitioning solvent by adding it and a saline solution to the extract.

-

Collect the upper organic phase containing the carotenoids and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Redissolve the pigment residue in a known volume of the initial mobile phase.

-

Inject the sample into the HPLC system.

-

Identify and quantify carotenoids and phytoene by comparing their retention times and absorption spectra with those of authentic standards. Phytoene is typically detected at around 286 nm, while colored carotenoids are detected between 400-500 nm.

Mandatory Visualizations

Caption: Simplified carotenoid biosynthesis pathway in plants.

Caption: Mechanism of this compound's indirect inhibition of carotenoid biosynthesis.

Caption: Experimental workflow for HPLC analysis of carotenoids and phytoene.

Conclusion

This compound is an effective herbicide that functions through the indirect inhibition of the carotenoid biosynthesis pathway. By targeting the HPPD enzyme, it sets off a chain reaction that depletes plastoquinone, inactivates phytoene desaturase, and leads to the accumulation of phytoene and a lack of photoprotective carotenoids. This ultimately results in the photooxidative destruction of chlorophyll and the death of susceptible weeds. While specific quantitative data on this compound's direct biochemical effects are still emerging, the information available on its herbicidal efficacy and the well-established mechanism of HPPD inhibitors provide a strong foundation for understanding its mode of action. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the precise quantitative impacts of this compound on the carotenoid biosynthesis pathway.

References

- 1. æ¸ ååå _æ¸ åéå¢ [kingagroot.com]

- 2. kingagroot.com [kingagroot.com]

- 3. NEXT – ISO UPDATE MARCH 2021 – 4 MORE AGROCHEMICAL CANDIDATES PUBLISHED INCLUDING this compound (KINGAGROOT), FLUMETYLSULFORIM (ADAMA), METARYLPICOXAMID (CORTEVA FUNGICIDE), RIMISOXAFEN (FMC HERBICIDE) – News & Updates [chemrobotics.in]

- 4. KingAgroot [kingagroot.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plastoquinone In and Beyond Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Plastoquinone - Wikipedia [en.wikipedia.org]

- 15. Carotenoids in nature: insights from plants and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Fenpyrazone's Molecular Onslaught: A Technical Deep Dive into its Herbicidal Action

A definitive guide for researchers and drug development professionals on the molecular target and mechanism of the herbicide fenpyrazone.

Core Tenet: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

This compound, a potent herbicide, exerts its phytotoxic effects by targeting and inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is a critical component in the biochemical pathway responsible for the catabolism of the amino acid tyrosine in plants.[2][3] The inhibition of HPPD disrupts the normal metabolic cascade, leading to a series of events that culminate in plant death. This compound is classified as a third-generation HPPD-inhibiting herbicide, indicating its development as a more advanced and effective molecule within this class.[1]

The primary consequence of HPPD inhibition is the blockage of the conversion of 4-hydroxyphenylpyruvate to homogentisate.[2][4] Homogentisate is a vital precursor for the biosynthesis of two essential molecules: plastoquinone and tocopherols (Vitamin E).[2][3][4] Plastoquinone is an indispensable component of the photosynthetic electron transport chain and a necessary cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis.[2] Tocopherols are powerful antioxidants that protect the plant's photosynthetic machinery from oxidative damage.[3]

The disruption of plastoquinone and tocopherol synthesis leads to the characteristic "bleaching" symptom observed in susceptible plants treated with this compound.[1] Without the protective carotenoids, chlorophyll is rapidly destroyed by photo-oxidation, resulting in white or chlorotic tissues. This ultimately halts photosynthesis, leading to starvation and death of the plant.

Quantitative Analysis of Herbicidal Efficacy

The following table summarizes the GR50 values for this compound against barnyard grass (Echinochloa crus-galli), a common and troublesome weed in cornfields, under various environmental conditions.

| Condition | Weed Growth Stage | GR50 Value (g a.i./ha) |

| Temperature (20-35 °C) | Not specified | 2.8 - 7.6[5] |

| Rainfall (>1 h after application) | Not specified | 1.7 - 2.4[5] |

| Leaf Stage | 1- to 4-leaf stage | <1.0[5] |

These data demonstrate that the herbicidal activity of this compound is influenced by environmental factors such as temperature and the developmental stage of the target weed, with younger weeds being more susceptible.[5]

Experimental Protocols

Determination of Herbicidal Activity (GR50) using Whole-Plant Dose-Response Assay

This protocol outlines the methodology used to determine the GR50 value of this compound on a target weed species, such as barnyard grass, in a greenhouse setting.

a. Plant Cultivation:

-

Sow seeds of the target weed in pots containing a suitable growth medium.

-

Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

Thin the seedlings to a uniform number per pot (e.g., three to five plants).

b. Herbicide Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

-

Create a series of dilutions to achieve a range of application rates.

-

Apply the herbicide solutions to the plants at a specific growth stage (e.g., 3-4 leaf stage) using a cabinet sprayer calibrated to deliver a consistent volume.

-

Include an untreated control group sprayed only with the solvent and surfactant solution.

c. Data Collection and Analysis:

-

After a set period (e.g., 14-21 days), harvest the above-ground biomass of the plants.

-

Determine the fresh weight of the harvested biomass for each pot.

-

Calculate the percent growth inhibition for each herbicide concentration relative to the untreated control.

-

Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR50 value.

In Vitro HPPD Inhibition Assay (General Protocol)

While a specific protocol for this compound is not available, the following is a general and widely used method for determining the in-vitro inhibitory activity of compounds against the HPPD enzyme. This type of assay is crucial for determining the direct interaction of the herbicide with its molecular target.

a. Reagents and Buffers:

-

Purified HPPD enzyme (from a plant source, e.g., Arabidopsis thaliana)

-

4-hydroxyphenylpyruvate (HPP) substrate

-

Ascorbate (as a cofactor)

-

Fe(II) solution

-

Assay buffer (e.g., potassium phosphate buffer at a specific pH)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

b. Assay Procedure:

-

In a microplate, add the assay buffer, Fe(II), ascorbate, and the purified HPPD enzyme.

-

Add various concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the HPP substrate.

-

Monitor the reaction progress by measuring the formation of the product, homogentisate, or the consumption of oxygen using a spectrophotometer or an oxygen sensor.

-

The rate of the reaction is determined from the initial linear phase of the progress curve.

c. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Molecular Mechanism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows related to the molecular action of this compound.

Caption: Signaling pathway of this compound's herbicidal action.

References

- 1. kingagroot.com [kingagroot.com]

- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 3. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 4. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Herbicidal characteristics of herbicide-fenpyrazone used in corn [nyxxb.cn]

Fenpyrazone chemical formula C22H22ClF3N4O6S

Executive Summary

Fenpyrazone (C₂₂H₂₂ClF₃N₄O₆S) is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor primarily developed and utilized as a post-emergence herbicide for the control of broadleaf and grass weeds in corn.[1] Its mechanism of action involves the inhibition of the HPPD enzyme, which is crucial for plastoquinone and subsequently carotenoid biosynthesis in plants.[2][3] This leads to characteristic bleaching of the foliage, followed by necrosis and death of the target weed.[1] While the herbicidal properties of this compound are well-documented, there is a significant lack of publicly available data regarding its synthesis, pharmacokinetics, mammalian toxicology, and potential for therapeutic applications in the context of drug development. This document aims to provide a comprehensive overview of the existing technical information on this compound, catering to an audience of researchers, scientists, and drug development professionals by also exploring the broader therapeutic relevance of HPPD inhibitors.

Chemical and Physical Properties

This compound is a complex organic molecule belonging to the benzoylpyrazole class of chemicals.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₂ClF₃N₄O₆S | [4] |

| Molecular Weight | 562.9 g/mol | [4] |

| CAS Number | 1992017-55-6 | [4] |

| IUPAC Name | [4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-1-ethylpyrazol-5-yl] 1,3-dimethylpyrazole-4-carboxylate | [4] |

| SMILES | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C | [4] |

Mechanism of Action in Plants

This compound's herbicidal activity stems from its potent inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[2][3] This enzyme plays a critical role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[5] Plastoquinone is a vital cofactor for the enzyme phytoene desaturase in the carotenoid biosynthesis pathway.[5]

By inhibiting HPPD, this compound disrupts the production of plastoquinone, leading to a downstream inhibition of carotenoid synthesis.[3] Carotenoids are essential for protecting chlorophyll from photo-oxidation.[3] The absence of carotenoids results in the rapid degradation of chlorophyll, leading to the characteristic bleaching or whitening of the plant tissues, a hallmark of HPPD inhibitor activity.[1] This ultimately leads to the cessation of growth and death of the weed.[1]

Herbicidal Efficacy and Application

This compound is effective against a broad spectrum of annual grass and broadleaf weeds in corn.[1] It is known for its rapid action, with symptoms appearing within 2-3 days and weed death occurring in 5-7 days under optimal conditions.[1][3]

| Parameter | Value | Reference |

| Recommended Dose Rate | 90-135 g a.i./ha | [1] |

| Time to Symptom Onset | 2-3 days | [1][3] |

| Time to Weed Death | 5-7 days | [1][3] |

| Key Controlled Weeds | Digitaria sanguinalis (crabgrass), Echinochloa crusgalli (barnyardgrass), Eleusine indica (goosegrass), Chenopodium album (lamb's quarters), Abutilon theophrasti (velvetleaf) | [1] |

Experimental Protocols

While detailed experimental protocols for this compound are not extensively published, a general methodology for assessing its herbicidal characteristics can be inferred from available studies.[6]

Greenhouse Efficacy Study Workflow:

-

Plant Cultivation: Target weed species (e.g., Echinochloa crus-galli) are cultivated in a greenhouse environment under controlled conditions of temperature, light, and humidity.

-

Herbicide Application: this compound is applied at various dose rates to the weeds at a specific growth stage (e.g., 3-4 leaf stage).

-

Environmental Variables: The effect of different temperatures, light intensities, and simulated rainfall at various intervals post-application is assessed.

-

Data Collection: The efficacy of the herbicide is evaluated at set time points by measuring parameters such as fresh weight, dry weight, and visual injury ratings (e.g., chlorosis, necrosis).

-

Data Analysis: The data is statistically analyzed to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose required to inhibit growth by 50%).

Toxicology and Safety

The available toxicological data for this compound is limited to GHS hazard classifications.[4]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

No detailed mammalian toxicology, pharmacokinetic, or pharmacodynamic studies for this compound are publicly available.

HPPD Inhibitors in Drug Development

While this compound is an herbicide, the enzyme it targets, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is also present in humans and is a validated target for drug development.[5] The inhibition of human HPPD is a therapeutic strategy for the treatment of Hereditary Tyrosinemia Type I (HT-1), a rare genetic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase.[5] This deficiency leads to the accumulation of toxic metabolites that can cause severe liver and kidney damage.[5]

Nitisinone is an HPPD inhibitor that is approved for the treatment of HT-1.[5] By inhibiting HPPD, nitisinone prevents the accumulation of these toxic metabolites, thereby managing the symptoms of the disease.[5] The successful development of nitisinone highlights the potential of HPPD inhibitors as therapeutic agents.

Conclusion

This compound is a potent and effective herbicide that acts through the inhibition of the HPPD enzyme in plants. Its chemical properties and herbicidal efficacy are well-characterized for agricultural applications. However, for an audience focused on drug development, it is crucial to note the profound lack of data on this compound's effects in mammalian systems. While the broader class of HPPD inhibitors has proven therapeutic value, this compound itself has not been explored in this context. Further research would be required to determine if this compound or its analogues possess a suitable safety and efficacy profile for any potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Hydroxyphenylpyruvate dioxygenase as a drug discovery target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (1992017-55-6) for sale [vulcanchem.com]

- 4. This compound | C22H22ClF3N4O6S | CID 139509774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]

- 6. Herbicidal characteristics of herbicide-fenpyrazone used in corn [nyxxb.cn]

Fenpyrazone: A Technical Whitepaper on the Discovery and Development of a Third-Generation HPPD-Inhibiting Herbicide

Abstract

Fenpyrazone (FPZ) is a third-generation 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicide developed by Qingdao KingAgroot CropScience Co., Ltd. for post-emergence control of key grass and broadleaf weeds in corn. Launched in China in 2020, its novel fluorine-containing structure provides enhanced activity, stability, and speed of action compared to previous generations of HPPD inhibitors.[1][2] this compound offers a critical tool for managing herbicide resistance, demonstrating no cross-resistance to weeds that are resistant to ALS inhibitors.[2][3] This document provides an in-depth technical overview of this compound, including its mechanism of action, discovery and development workflow, herbicidal efficacy based on quantitative data, and detailed experimental methodologies.

Introduction and Chemical Profile

This compound is a member of the benzoylpyrazole class of herbicides.[3] Its development by KingAgroot is part of a strategic initiative to create innovative, patented compounds to address the growing challenge of weed resistance in major global crops.[4][5]

| Property | Value |

| IUPAC Name | 4-{2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1-ethyl-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate[3] |

| CAS Registry Number | 1992017-55-6[3] |

| Molecular Formula | C₂₂H₂₂ClF₃N₄O₆S[6] |

| Molecular Weight | 562.9 g/mol [6] |

| Chemical Structure | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C[6] |

Mechanism of Action: HPPD Inhibition

This compound's mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is a critical component in the catabolic pathway of the amino acid tyrosine. In plants, this pathway is essential for the biosynthesis of two vital molecules: plastoquinone (PQ) and tocopherols (Vitamin E).

The inhibition of HPPD by this compound triggers a cascade of events:

-

Blockage of Homogentisate (HGA) Synthesis: HPPD catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to HGA. This compound blocks this step.

-

Inhibition of Plastoquinone (PQ) Biosynthesis: HGA is the aromatic precursor for PQ. Without HGA, the plant cannot synthesize PQ.

-

Indirect Inhibition of Phytoene Desaturase (PDS): PQ is an essential cofactor for the enzyme phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The absence of PQ renders PDS inactive.

-

Carotenoid Depletion and Chlorophyll Destruction: The inactivation of PDS prevents the conversion of phytoene into colored carotenoids. Carotenoids protect chlorophyll from photo-oxidation. Without them, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms (chlorosis) in susceptible weeds.[1][7]

This ultimately leads to the cessation of photosynthesis, cessation of growth, and plant death, which typically occurs within 5-7 days of application.[1]

Discovery and Development

While the specific lead discovery and optimization process for this compound is proprietary to KingAgroot, the development of a novel herbicide follows a structured, multi-stage workflow. KingAgroot's investment in a state-of-the-art Innovation Center, which includes platforms for compound design, synthesis, bioassay screening, and GLP-compliant regulatory studies, underpins this process.[4]

The generalized workflow for discovering a compound like this compound is as follows:

Herbicidal Efficacy and Spectrum

This compound provides broad-spectrum control of key annual grass and broadleaf weeds in corn, with visible bleaching symptoms appearing in 2-3 days and complete weed death in 5-7 days.[1] Its recommended application rate is 90-135 g a.i./ha.[1]

Weed Control Spectrum

This compound is effective against a wide range of weeds, including those resistant to other herbicide modes of action.[1]

Susceptible Weed Species Include:

-